molecular formula C10H13NO B076116 N-Propylbenzamide CAS No. 10546-70-0

N-Propylbenzamide

Cat. No.: B076116
CAS No.: 10546-70-0
M. Wt: 163.22 g/mol
InChI Key: DYZWXBMTHNHXML-UHFFFAOYSA-N
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Description

N-Propylbenzamide is an organic compound belonging to the class of benzamides. It is characterized by the presence of a propyl group attached to the nitrogen atom of the benzamide structure. The molecular formula of this compound is C₁₀H₁₃NO, and it has a molecular weight of 163.2163 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

N-Propylbenzamide, also known as BENZAMIDE, N-PROPYL-, is a compound that belongs to the class of organic compounds known as benzamides The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

As a benzamide derivative, it may interact with its targets through the carboxamido substituent attached to the benzene ring . The exact nature of these interactions and the resulting changes at the molecular level are subjects of ongoing research.

Biochemical Pathways

It has been observed as a metabolite in cancer metabolism This suggests that it may play a role in the complex biochemical pathways associated with cancer metabolism

Result of Action

As a metabolite observed in cancer metabolism , it may have implications in the growth and proliferation of cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Propylbenzamide can be synthesized through the direct condensation of benzoic acid and propylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, this compound can be produced using a similar approach but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Propylbenzamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert this compound to primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions are employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

N-Propylbenzamide has several applications in scientific research:

Comparison with Similar Compounds

N-Propylbenzamide can be compared with other benzamide derivatives such as N-Methylbenzamide and N-Ethylbenzamide. While all these compounds share a common benzamide core structure, the nature of the alkyl group attached to the nitrogen atom imparts unique properties to each compound. For instance:

    N-Methylbenzamide: Has a methyl group, making it less hydrophobic compared to this compound.

    N-Ethylbenzamide: Contains an ethyl group, offering intermediate hydrophobicity between N-Methylbenzamide and this compound.

The uniqueness of this compound lies in its propyl group, which provides a balance between hydrophobicity and steric effects, making it suitable for specific applications where other benzamide derivatives may not be as effective .

Properties

IUPAC Name

N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZWXBMTHNHXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60147142
Record name Benzamide, N-propyl-
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10546-70-0
Record name N-Propylbenzamide
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Record name N-Propylbenzamide
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Record name N-Propylbenzamide
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Record name Benzamide, N-propyl-
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Record name N-PROPYLBENZAMIDE
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Record name N-Propylbenzamide
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 32.6 g of isatoic anhydride in 150 ml of isopropyl alcohol was added 25 ml of n-propylamine portionwise as the reaction was exothermic. Evaporation of the solution gave 30 g of 2-amino-N-propylbenzamide as colorless crystals, mp 100°-102° C. To a stirred solution of 25.0 g of 2-amino-N-propylbenzamide in 300 ml of tetrahydrofuran was added 22.9 g of benzoylisothiocyanate over 10 minutes. After 2 hours the mixture was diluted with 100 ml of ether and was filtered to give 30.7 g of 2-[[benzoylamino)thioxomethyl]amino]-N-propylbenzamide, mp 172°-174° C. Then, to a solution of 10.2 g of 2-[[benzoylamino)thioxomethyl]amino]-N-propylbenzamide in 100 ml of dichloromethane was added 30 ml of 1N sodium hydroxide to form a two-phase mixture, and to this was added 20 ml of iodomethane and then 4 drops of benzyltrimethylammonium hydroxide solution. After stirring for 3 hours, the organic phase was separated and dried over anhydrous sodium sulfate. Filtration and evaporation of the filtrate gave 9.4 g of N-benzoyl-N'-(2-propylaminocarbonylphenyl)carbamimidothioic acid, methyl ester, mp 86°-89° C. To a solution of 7.10 g of this compound in 300 ml of anhydrous dioxane was added 1.45 g of 60% sodium hydride in mineral oil suspension and the mixture was refluxed for 5 hours. The reaction mixture was then poured into 1.5 liter of water and made acidic with hydrochloric acid. The crystals that formed were collected and recrystallized from ethyl acetate-hexane to give N-(3,4-dihydro-3-propyl-4oxo-2-quinazolinyl)benzamide as colorless crystals, mp 133°-135° C.
Quantity
25 g
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22.9 g
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300 mL
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100 mL
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Synthesis routes and methods III

Procedure details

Benzoyl chloride (10 mL, 86.2 mmol) in ethyl acetate (200 mL) was treated with propylamine. The precipitate was removed by filtration, and the solution was washed with 1M HCl, 5% NaHCO3, and brine, dried over MgSO4 and concentrated in vacuo to give the title compound in 96% yield.
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10 mL
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200 mL
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Yield
96%

Synthesis routes and methods IV

Procedure details

First, 10 g of propylamine, 26 g of triethylamine, and 200 mL of tetrahydrofuran (THF) were put in a 500 mL three-neck flask, and stirred. This mixed solution was cooled in ice, and a mixed solution of 24 g of benzoyl chloride and 50 mL of THF was dripped, and then, the temperature was increased to room temperature and the mixture was stirred for 2 hours. After the stirring, chloroform was added to this mixture, the mixture was washed with water and then a saturated aqueous solution of sodium hydrogen carbonate, and anhydrate magnesium sulfate was added for drying. The mixture after the drying was subjected to gravity filtration, and the filtrate was concentrated to give a solid. This solid was washed with hexane, so that 25 g of N-propylbenzamide was prepared as a white solid with a yield of 92%. The synthetic scheme of Step 1 is shown by (a-15).
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10 g
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26 g
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200 mL
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24 g
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50 mL
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92%

Synthesis routes and methods V

Procedure details

Dry DCM (30 mL) was added to benzoyl chloride (2.06 mL, 17.7 mmol) followed by the dropwise addition of propylamine (3.19 mL, 38.9 mmol) over 5 min at 0° C. The system was stirred at 0° C. under nitrogen for 1 h and monitored by TLC. After 1 h the system was washed with 1M HCl (20 mL), brine (10 mL) and dried with MgSO4. The solvent was removed to give N-Propylbenzamide as a white solid (2.6 g, 15.9 mmol, 90%); Rf 0.38 (40:60 EtOAc:petrol). mp 87.6-88.9° C. Lit. 83-84° C.7 1H NMR: (300 MHz, CDCl3) δ 0.90 (t, 3H, J=7.4 Hz, CH2—CH2—CH3), 1.56 (sex, 2H, J=7.2 Hz, N—CH2—CH2), 3.33 (m, 2H, N—CH2), 6.21 (bs, 1H, NH), 7.31-7.43 (m, 3H, Ar—H), 7.69 (m, 2H, Ar—H). 13C NMR: (75 MHz, CDCl3) δ 11.8, 23.3, 42.1, 127.2, 128.8, 131.6, 135.2, 167.9. LC/MS-ES+ m/z 164.2 [MH+], 327.1, 328.1.
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3.19 mL
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2.06 mL
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30 mL
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Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 2-(N-allylsulfamoyl)-N-propylbenzamide?

A: 2-(N-allylsulfamoyl)-N-propylbenzamide (C13H18N2O3S) exhibits specific spatial arrangements due to intramolecular hydrogen bonding. [] The allylsulfamoyl and amide groups' orientations are influenced by an intramolecular N—H···O hydrogen bond. [] Additionally, the crystal structure reveals a layered arrangement resulting from N—H···O and C—H···O hydrogen bonds, along with C—H···π (ring) interactions. []

Q2: How does the crystal structure of 2-Nitro-N-propylbenzamide contribute to its overall stability?

A: The crystal structure of 2-Nitro-N-propylbenzamide (C10H12N2O3) plays a crucial role in its stability. It contains three molecules within its asymmetric unit, and these molecules are linked together through intermolecular N—H⋯O interactions. [] This interaction forms chains along the b axis, contributing to the overall stability of the crystal structure. [] Further stability is achieved through weak C—H⋯π interactions within the crystal. []

Q3: What is a unique synthetic pathway utilized in the production of 2-(N-allylsulfamoyl)-N-propylbenzamide?

A: 2-(N-allylsulfamoyl)-N-propylbenzamide is synthesized through a novel approach: a tandem one-pot reaction facilitated by sonication. [] This method allows for efficient synthesis of the target compound.

Q4: What insights do computational chemistry studies provide into the electronic properties of 2-(N-allylsulfamoyl)-N-propylbenzamide?

A: Density Functional Theory (DFT) calculations, specifically at the B3LYP/6–311 G (d,p) level, have been employed to study the electronic properties of 2-(N-allylsulfamoyl)-N-propylbenzamide. [] These calculations reveal a significant energy gap of 5.3828 eV between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), offering insights into the molecule's reactivity and stability. []

Q5: How can N-Propylpropanaldimine be used to synthesize N(1-propenyl)-N-propyl derivatives?

A: N-Propylpropanaldimine reacts with acid chlorides to yield N(1-chloropropyl)-N-propylamides. [] Upon heating, these intermediates lose hydrochloric acid, resulting in the formation of N(1-propenyl)-N-propyl derivatives. [] This method has been successfully employed to synthesize various compounds including N(1-Propenyl)-N-propylacetamide, N(1-propenyl)-N-propylbenzamide, diethylamino-(1-propenylpropylamino)-dichlorosilane, and dichlorophosphor-N(1-propenyl)-N-propylamidic acid. []

Q6: What influences the product outcome in the palladium-catalyzed synthesis of fluorenones and ortho-arylated benzonitriles from benzamides?

A: The N-alkyl substituent on the benzamide plays a critical role in determining the final product in palladium-catalyzed reactions aimed at synthesizing fluorenones and ortho-arylated benzonitriles. [] When N-cyclohexyl-benzamides undergo ortho-arylation followed by treatment with (CF3CO)2O, benzonitriles are efficiently produced through dehydration. [] Conversely, employing N-propylbenzamides under the same reaction conditions leads to the formation of fluorenone derivatives. []

Q7: What are the antifungal properties of S-acyl derivatives of N-alkylthiosalicylamides?

A: S-acyl derivatives of N-alkylthiosalicylamides have shown promising antifungal activity against Candida albicans and Trichophyton mentagrophytes. [] These compounds were synthesized by reacting 2-mercapto-N-alkylbenzamides with acylating agents. [] Notably, several compounds demonstrated potent fungicidal activity against Candida albicans, Trichophyton mentagrophytes, Candida tropicalis, and Saccharomyces cerevisiae. [] The antifungal efficacy observed in these compounds was comparable to Clotrimazol, highlighting their potential as antifungal agents. []

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